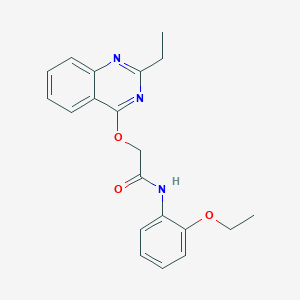
N-(2-ethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Potential
N-(2-ethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a compound with significant interest in the realm of chemical synthesis and pharmacological research. The compound is part of a broader category of quinazolinyl acetamides, which have been synthesized and investigated for their potential biological activities, including analgesic and anti-inflammatory effects. For example, a study by Alagarsamy et al. (2015) synthesized a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these compounds, one demonstrated potent analgesic and anti-inflammatory activities, indicating the potential of this chemical class for developing new therapeutic agents (Alagarsamy et al., 2015).
Antimicrobial and Antifungal Activities
Further research into the quinazolinone derivatives, closely related to this compound, has revealed their antimicrobial and antifungal capabilities. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species, showcasing the broad-spectrum antifungal properties of compounds within this chemical framework. This study highlights the potential of these derivatives in addressing fungal infections, offering a foundation for future development of antifungal therapies (Bardiot et al., 2015).
Cytotoxic Activities and Cancer Research
Quinazolinone-based derivatives also show promise in cancer research. A study by Riadi et al. (2021) synthesized a new quinazolinone-based derivative and assessed its cytotoxic activity against several human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells. The compound exhibited potent cytotoxic activity, suggesting its potential as an effective anti-cancer agent, particularly through inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).
Structural and Chemical Studies
On a structural level, compounds within the this compound class have been subject to extensive analysis to understand their chemical properties and potential for inclusion in complex chemical reactions. For instance, the crystal structure, Hirshfeld surface analysis, and DFT studies have been conducted on related compounds to assess their molecular interactions and stability, providing valuable insights for the design of new molecules with optimized pharmacological properties (Baba et al., 2019).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-18-21-15-10-6-5-9-14(15)20(23-18)26-13-19(24)22-16-11-7-8-12-17(16)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLYZFBCZAEDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)

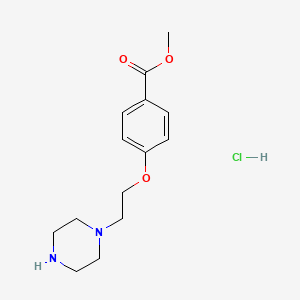

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484383.png)
![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2484388.png)
![N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2484389.png)

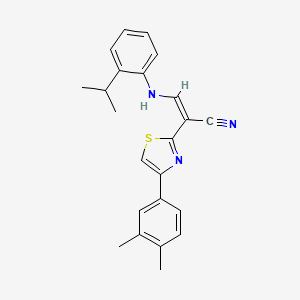
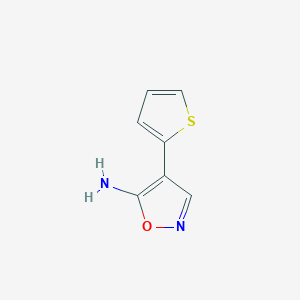
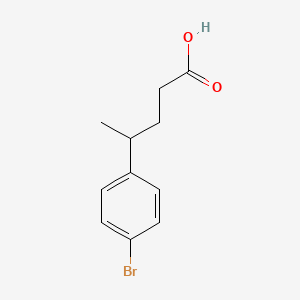
![8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2484396.png)
